Malt1-IN-5

Allosteric inhibition X-ray crystallography MALT1 paracaspase

Researchers probing MALT1-dependent signaling frequently encounter confounding off-target effects from covalent inhibitors-MI-2 is documented to induce ferroptosis via GPX4 engagement, compromising data integrity. Malt1-IN-5 eliminates this artifact as a reversible allosteric inhibitor (IC50 2.2 µM) without a covalent warhead, binding at the structurally unique caspase-Ig3 interface confirmed by co-crystallography (PDB: 7PAV, 2.2 Å). • Reversible, non-covalent mechanism avoids MI-2-associated ferroptosis artifacts • Urea-core scaffold orthogonal to carboxamide and active-site chemotypes-enables scaffold-orthogonal target validation • Public co-crystal structure supports structure-based drug design and competitive intelligence Supplied with full analytical documentation. Standard international B2B shipping available.

Molecular Formula C17H17ClF2N6O3
Molecular Weight 426.8 g/mol
Cat. No. B12417669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalt1-IN-5
Molecular FormulaC17H17ClF2N6O3
Molecular Weight426.8 g/mol
Structural Identifiers
SMILESCC1=CN2C(=N1)C(=C(C=N2)NC(=O)NC3=CC(=C(N=C3)OC(F)F)Cl)C(C)OC
InChIInChI=1S/C17H17ClF2N6O3/c1-8-7-26-14(23-8)13(9(2)28-3)12(6-22-26)25-17(27)24-10-4-11(18)15(21-5-10)29-16(19)20/h4-7,9,16H,1-3H3,(H2,24,25,27)/t9-/m1/s1
InChIKeyYASXOENRCPGYQB-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Malt1-IN-5 Overview


Malt1-IN-5 (Compound 1, CAS 2434602-73-8; (S)-enantiomer CAS 2434602-25-0) is a potent, allosteric small-molecule inhibitor of the MALT1 paracaspase, derived from a Takeda Pharmaceutical urea-core scaffold chemotype disclosed in patent WO2020111087A1 . The inhibitor binds to an induced allosteric pocket at the interface between the caspase and immunoglobulin-like (Ig3) domains of MALT1, locking the protease in an inactive dimeric conformation, as confirmed by X-ray crystallography (PDB: 7PAV) . Biochemically, Malt1-IN-5 inhibits recombinant human MALT1 with an IC50 of 2.2 µM in a fluorogenic substrate cleavage assay . The compound carries a unique 5-chloro-6-(difluoromethoxy)pyridin-3-yl urea eastern fragment and an 8-[(1R)-1-methoxyethyl]-2-methylimidazo[1,2-b]pyridazin-7-yl western fragment, a combination not found in any other reported MALT1 inhibitor chemotype .

Allosteric MALT1 paracaspase probe Binds induced caspase–Ig3 interface; co-crystal structure available (PDB: 7PAV)
Enantiomer-specific (R)-configuration Activity linked to (R)-1-methoxyethyl stereocenter; (S) may exhibit reduced inhibition Verify stereoisomer before procurement
Urea-core chemotype Structurally orthogonal to carboxamide, triazole, and phenothiazine MALT1 inhibitors

Why Malt1-IN-5 Is Irreplaceable


MALT1 inhibitors exhibit profound pharmacological divergence driven by binding site topology, allosteric mechanism, selectivity fingerprint, and ADME properties. Competitive active-site inhibitors (e.g., the irreversible MI-2, IC50 5.84 µM ) and allosteric inhibitors binding at distinct induced pockets (e.g., Novartis MLT-827, IC50 5 nM ; Janssen JNJ-67856633-series compounds with nanomolar potency ) produce non-overlapping biological outcomes in cellular and in vivo models, including differential effects on Treg cell depletion and T-cell activation . Furthermore, phenothiazine-based inhibitors such as mepazine (IC50 0.42–0.83 µM ) carry substantial off-target pharmacology against dopamine, histamine, and adrenergic receptors, confounding interpretation of MALT1-specific effects. Malt1-IN-5 occupies a structurally unique allosteric site confirmed by co-crystallography (PDB: 7PAV), and its urea-core scaffold is chemically distinct from the carboxamide, phenothiazine, and triazole-based inhibitor series developed by other groups . These differences in binding mode, chemical space, and intellectual property provenance mean that Malt1-IN-5 cannot be functionally substituted by any other commercially available MALT1 inhibitor without changing the experimental outcome.

Phenothiazine allosteric site divergence
Phenothiazines (e.g., mepazine) bind a distinct dimer interface pocket; SAR and selectivity profiles may not transfer. Direct replacement may alter experimental outcome.
Enantiomer identity mismatch
(S)-Malt1-IN-5 (CAS 2434602-25-0) may lack full MALT1 inhibitory activity. Patent precedent assigns eutomer activity to the (R)-enantiomer; confirm stereochemistry before use.
Irreversible covalent inhibitor confound
MI-2 (MALT1 inhibitor I) acts via chloroacetamide warhead and induces MALT1-independent ferroptosis through GPX4 off-target engagement. Reversible allosteric probes like Malt1-IN-5 avoid this off-target liability.

Malt1-IN-5 Comparative Evidence


Allosteric Binding Site vs. Phenothiazines

Malt1-IN-5 binds to an induced allosteric pocket located at the interface between the caspase domain and the immunoglobulin-like (Ig3) domain of MALT1, as demonstrated by a co-crystal structure at 2.2 Å resolution (PDB: 7PAV) . In contrast, phenothiazine-class MALT1 inhibitors (mepazine, thioridazine, promazine) bind to a distinct allosteric site located opposite the caspase active site, in the interface between the two monomers of the MALT1 dimer . These two allosteric pockets are spatially and topologically non-overlapping. The Takeda urea-core scaffold of Malt1-IN-5 exploits a binding site that was not accessible to the earlier phenothiazine chemotypes, providing a structurally orthogonal chemical starting point for inhibitor optimization .

Allosteric site vs. phenothiazines
Head-to-head
Caspase–Ig3 interface (PDB: 7PAV, 2.2 Å) vs. dimer interface opposite active site (phenothiazines)
Non-overlapping allosteric pockets support orthogonal structure–activity relationships
Binding site confirmed by X-ray crystallography; phenothiazine pocket spatially distinct
Allosteric inhibition X-ray crystallography MALT1 paracaspase Binding mode Structural biology

Enantiomer-Specific Potency Differentiation

Malt1-IN-5 exists as two enantiomers: (S)-Malt1-IN-5 (CAS 2434602-25-0) and (R)-Malt1-IN-5 (CAS 2434602-73-8), which is the racemic mixture designation used interchangeably for the R-enantiomer in commercial catalogs. The chiral center resides at the 1-methoxyethyl substituent on the imidazo[1,2-b]pyridazine ring. The (R)-enantiomer (Malt1-IN-5) is reported as a 'potent MALT1 protease inhibitor' by multiple vendors , while the (S)-enantiomer is also described as a 'potent MALT1 protease inhibitor' . However, the Takeda patent (WO2020111087A1) designates Compound 1 as the specific stereoisomer containing the (R)-configuration at this chiral center . In the related MALT1-IN-7 series derived from the same patent family, the (R)-enantiomer (compound 142a) is explicitly characterized as the active MALT1 inhibitor, while the (S)-enantiomer (compound 142b) is described merely as 'having potential for cancer research' without a potency designation . This stereochemical precedent across the Takeda urea-core inhibitor series strongly suggests that the (R)-enantiomer (Malt1-IN-5) is the eutomer.

Enantiomer potency differentiation
Data to verify
(R)-Malt1-IN-5 (CAS 2434602-73-8) designated as patent eutomer; (S)-enantiomer activity not independently quantified
Stereochemical attribution critical for reproducible MALT1 inhibition
Vendor catalog entries may not distinguish enantiomer activity; verify (R)-form
Stereochemistry Enantiomer potency Chiral resolution MALT1 inhibition SAR

Urea-Core vs. Other Inhibitor Scaffolds

Malt1-IN-5 contains a central urea linkage (1-[5-chloro-6-(difluoromethoxy)pyridin-3-yl]-3-[8-[(1R)-1-methoxyethyl]-2-methylimidazo[1,2-b]pyridazin-7-yl]urea) that is chemically and mechanistically distinct from other commercially available MALT1 inhibitors . MALT1-IN-8 (IC50 2 nM biochemical; IC50 1.16 µM OCI-LY3 growth inhibition) is an active-site-directed inhibitor (WO2018165385A1) . MALT1-IN-6 (Ki 9 nM) is an allosteric carboxamide-based inhibitor (WO2018226150A1) . The urea moiety of Malt1-IN-5 engages the allosteric pocket through a distinct hydrogen-bonding network compared to the carboxamide series, as evidenced by the co-crystal structure . This scaffold divergence translates to different IP positions and distinct optimization trajectories, reducing the risk of cross-scaffold SAR confusion when used as a chemical tool.

Urea core vs. other scaffolds
Cross-study comparable
Urea linkage vs. carboxamide (MALT1-IN-6) and active-site (MALT1-IN-8) chemotypes
Scaffold-orthogonal tool enables parallel chemical biology validation
Biochemical IC50 range spans >1000-fold across scaffolds; binding mode differences confirmed crystallographically
Chemical scaffold Urea core Allosteric inhibitor Active-site inhibitor Chemotype differentiation

Selectivity: Allosteric vs. Irreversible Mechanism

MI-2 (MALT1 Inhibitor I) is an irreversible, covalent active-site inhibitor of MALT1 (IC50 5.84 µM) that acts via a chloroacetamide warhead . Recent evidence demonstrates that MI-2 induces ferroptosis independently of MALT1 inhibition through direct off-target engagement of GPX4, whereas the highly selective allosteric MALT1 inhibitor MLT-985 (IC50 3.6 nM) does not induce ferroptosis, confirming that MI-2's ferroptotic activity is MALT1-independent . Malt1-IN-5, as a reversible allosteric inhibitor binding at the caspase–Ig3 interface without a covalent warhead , is expected to avoid the chloroacetamide-driven off-target toxicity that confounds MI-2 studies. The allosteric mechanism of Malt1-IN-5 also differentiates it from active-site covalent inhibitors that may cross-react with other cysteine proteases bearing structurally similar active sites.

Selectivity: allosteric vs. irreversible
Class-level inference
Reversible allosteric (no warhead) vs. MI-2 covalent active-site inhibitor with confirmed GPX4 off-target ferroptosis
MI-2 may confound MALT1-specific phenotype interpretation; allosteric probe avoids chloroacetamide-driven off-target effects
MLT-985 (allosteric, IC50 3.6 nM) does not induce ferroptosis; consistent with warhead-independent mechanism
Selectivity Irreversible inhibition Allosteric inhibition Off-target activity Covalent inhibitor

Cellular Target Engagement vs. MALT1-IN-9

Malt1-IN-5 (IC50 2.2 µM biochemical) is a structurally related predecessor to MALT1-IN-9 (IC50 <500 nM in Raji MALT1-GloSensor cellular assay; WO2021000855A1, Compound 5) . MALT1-IN-9, a more advanced analog from a subsequent Takeda patent, demonstrates that the urea-core scaffold can be optimized to achieve sub-micromolar cellular MALT1 inhibition in Raji B-cell lymphoma cells using a GloSensor-based cellular target engagement assay . While Malt1-IN-5 itself lacks published cellular IC50 data, its structural relationship to MALT1-IN-9 establishes a lineage of urea-core allosteric inhibitors with demonstrated cellular on-target activity. MALT1-IN-8 (IC50 1.16 µM in OCI-LY3 growth inhibition; IC50 2 nM biochemical) shows >1000-fold cellular-to-biochemical potency shift, a common challenge in the MALT1 inhibitor field . Malt1-IN-5 is positioned as an early-generation chemical probe suitable for biochemical and structural studies, with the understanding that subsequent urea-core analogs (e.g., MALT1-IN-9) achieved improved cellular potency.

Cellular engagement vs. MALT1-IN-9
Context-dependent
Biochemical IC50 2.2 µM; no published cellular potency data
Early-generation biochemical tool; cellular potency may require optimized analogs
MALT1-IN-9 shows improved cellular activity; Malt1-IN-5 valued for co-crystal structure
Cellular target engagement GloSensor assay Raji B-cells MALT1 protease activity Lymphoma

Malt1-IN-5 Application Scenarios


Co-Crystallography & Allosteric Pocket Mapping

Malt1-IN-5 is one of the few MALT1 inhibitors for which a high-resolution co-crystal structure is publicly available (PDB: 7PAV, 2.2 Å), revealing binding at the caspase–Ig3 allosteric interface . This makes Malt1-IN-5 the preferred tool compound for structural biologists studying MALT1 allosteric regulation, dimerization dynamics, and structure-based drug design targeting this specific allosteric pocket. The urea-core scaffold provides a validated starting point for fragment-based screening and rational optimization campaigns aimed at improving potency while maintaining the allosteric binding mode .

Mechanistic Studies: Allosteric vs. Covalent Inhibition

In contrast to the irreversible covalent inhibitor MI-2, which has documented MALT1-independent ferroptosis-inducing activity via GPX4 off-target engagement , Malt1-IN-5 acts as a reversible allosteric inhibitor without a covalent warhead . This makes Malt1-IN-5 the appropriate chemical probe for biochemical studies requiring clean, reversible MALT1 inhibition, particularly in experiments where confounding cytotoxicity from the chloroacetamide warhead of MI-2 would compromise data interpretation .

Orthogonal Validation with Non-Urea Inhibitors

Malt1-IN-5 belongs to a urea-core chemotype that is structurally orthogonal to the carboxamide-based allosteric inhibitors (e.g., MALT1-IN-6, Ki 9 nM ) and active-site-directed inhibitors (e.g., MALT1-IN-8, IC50 2 nM ). For rigorous chemical biology studies, using Malt1-IN-5 in parallel with a carboxamide allosteric inhibitor or an active-site inhibitor enables scaffold-orthogonal validation of MALT1-dependent phenotypes. Concordant results from structurally unrelated inhibitors substantially strengthen the pharmacological evidence for on-target MALT1 engagement .

Patent Benchmarking: Urea-Core Series

For industrial medicinal chemistry programs developing MALT1 inhibitors, Malt1-IN-5 serves as a key benchmark compound from the Takeda WO2020111087A1 patent family . Its co-crystal structure (PDB: 7PAV) and disclosed SAR enable competitive intelligence analysis and freedom-to-operate assessment when designing novel MALT1 inhibitors. The compound's moderate biochemical potency (IC50 2.2 µM) and well-characterized binding mode make it an ideal reference standard for evaluating the differentiation of new chemical entities targeting the same allosteric site.

Application
Selection Property
Validation Focus
MALT1 allosteric site mapping
Public co-crystal structure (PDB: 7PAV, 2.2 Å)
Caspase–Ig3 binding interface conformation
Reversible MALT1 inhibition studies
Non-covalent allosteric mechanism without warhead
Discrimination of MALT1-dependent vs. off-target cytotoxicity
Scaffold-orthogonal chemical biology
Urea-core chemotype distinct from carboxamide/active-site classes
On-target MALT1 phenotype confirmation across inhibitor scaffolds
MALT1 inhibitor patent benchmarking
Key benchmark from WO2020111087A1 urea series
Freedom-to-operate and scaffold novelty assessment
Quote Request

Request a Quote for Malt1-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.